molecular formula C16H14N2S B1667598 4-(4-Benzylphenyl)-1,3-thiazol-2-amine CAS No. 68729-05-5

4-(4-Benzylphenyl)-1,3-thiazol-2-amine

Cat. No. B1667598
CAS RN: 68729-05-5
M. Wt: 266.4 g/mol
InChI Key: XYDVHKCVOMGRSY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Benzylphenyl)-1,3-thiazol-2-amine” are not explicitly mentioned in the search results .

Scientific Research Applications

Multi-Stimuli Responsive Materials

The compound 4-(4-Benzylphenyl)-1,3-thiazol-2-amine, similar to its analogs, shows potential as a multi-stimuli responsive material. Xiao-lin Lu and M. Xia (2016) synthesized a molecule similar to 4-(4-Benzylphenyl)-1,3-thiazol-2-amine and observed its responsiveness to mechanical force and surrounding pH stimuli. This property makes it suitable for applications like security inks (Lu & Xia, 2016).

Antimicrobial Applications

A study by D. Bikobo et al. (2017) involved synthesizing derivatives of 4-(4-Benzylphenyl)-1,3-thiazol-2-amine, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This suggests its potential use in developing new antimicrobial agents (Bikobo et al., 2017).

Corrosion Inhibition

The compound and its derivatives have been studied for their corrosion inhibition properties. Janardhana Nayak and R. Bhat (2023) synthesized benzothiazole derivatives, which include structures similar to 4-(4-Benzylphenyl)-1,3-thiazol-2-amine, and found them effective as corrosion inhibitors for mild steel in acidic environments (Nayak & Bhat, 2023).

Synthesis of Biologically Active Compounds

Nikhil D. Amnerkar et al. (2015) focused on synthesizing a series of compounds including 4-(4-Benzylphenyl)-1,3-thiazol-2-amine, showing moderate to excellent antimicrobial and anthelmintic activities. These compounds are potential candidates for further biological evaluation (Amnerkar et al., 2015).

properties

IUPAC Name

4-(4-benzylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDVHKCVOMGRSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylphenyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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